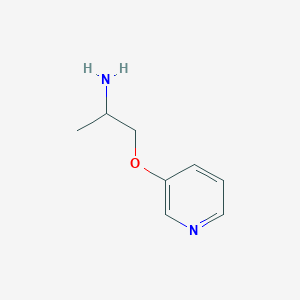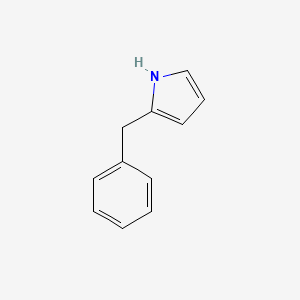![molecular formula C16H16N2O4 B14000239 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone CAS No. 91851-12-6](/img/structure/B14000239.png)
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is an organic compound with the molecular formula C16H16N2O4 It is known for its unique structure, which includes an ethoxy group, a nitrophenyl group, and a phenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone typically involves the reaction of benzoylacetaldehyde with 4-nitroaniline in the presence of ethanol. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzoylacetaldehyde reacts with the amino group of 4-nitroaniline, followed by the addition of ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The ethoxy group and phenylethanone moiety also contribute to its reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone: A reduced form of the compound with an amino group instead of a nitro group.
2-Methoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group makes it a versatile intermediate for further chemical modifications, while the ethoxy group provides additional reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
91851-12-6 |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
2-ethoxy-2-(4-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-6-4-3-5-7-12)17-13-8-10-14(11-9-13)18(20)21/h3-11,16-17H,2H2,1H3 |
InChI-Schlüssel |
HIYLMWVOASNISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)



![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)



![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)

![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)


